molecular formula C12H12N2S B8632604 4-[(4-pyridinylmethyl)thio]benzenamine

4-[(4-pyridinylmethyl)thio]benzenamine

Cat. No.: B8632604
M. Wt: 216.30 g/mol
InChI Key: RIOFBOIXVRXZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Pyridinylmethyl)thio]benzenamine is a sulfur-containing aromatic amine characterized by a benzene ring linked via a thioether (-S-) group to a 4-pyridinylmethyl moiety. The thioether linkage may influence metabolic stability and receptor binding, making it relevant in medicinal chemistry for targeting ion channels or enzymes.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

4-(pyridin-4-ylmethylsulfanyl)aniline

InChI

InChI=1S/C12H12N2S/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2

InChI Key

RIOFBOIXVRXZRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-pyridinylmethyl)thio]benzenamine typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved through a nucleophilic substitution reaction where 4-chloromethylpyridine reacts with thiophenol in the presence of a base such as sodium hydroxide.

    Amination of the Benzene Ring: The resulting thioether is then subjected to an amination reaction using aniline under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

    Substitution: It can participate in various substitution reactions, particularly at the amine and thioether sites.

Common Reagents and Conditions:

Major Products Formed:

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Various substituted derivatives: From substitution reactions.

Scientific Research Applications

4-[(4-Pyridinylmethyl)thio]benzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-pyridinylmethyl)thio]benzenamine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

XE-991 (10,10-Bis(4-pyridinylmethyl)-9(10H)-anthracenone)

  • Structure: Anthracenone core with two 4-pyridinylmethyl groups.
  • Key Differences : XE-991 lacks the thioether and primary amine of 4-[(4-pyridinylmethyl)thio]benzenamine, instead featuring a ketone and extended aromatic system.
  • Biological Activity: XE-991 is a potent Kv7 (KCNQ) potassium channel inhibitor, with IC₅₀ values in the nanomolar range. Its larger aromatic system likely enhances π-π stacking with channel residues, whereas the thioether in this compound may favor different binding modalities .

N-Methyl-N-(4-pyridinylmethyl)amine

  • Structure : Simplified analog lacking the benzene ring and thioether.
  • Applications : Primarily used as a building block in ligand synthesis; its smaller size may limit target selectivity compared to the bulkier this compound .

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine

  • Structure : Thiazole core with 4-methoxyphenyl and pyridinylamine substituents.
  • Key Differences : The thiazole ring introduces rigidity and electron-withdrawing effects, contrasting with the thioether’s electron-donating nature in this compound. This compound’s bioactivity (unreported in evidence) may differ due to altered electronic profiles .

4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide

  • Structure : Thiazole-based benzamide with morpholine and pyridinyl groups.
  • Key Differences : The amide and morpholine substituents enhance solubility but reduce membrane permeability compared to the thioether-linked benzeneamine. Such analogs are often explored as kinase inhibitors .

Comparative Data Table

Compound Molecular Weight Key Functional Groups Biological Target (if known) LogP (Predicted)
This compound 217.29 g/mol Thioether, primary amine, pyridine Not reported (hypothetical: ion channels) ~2.1
XE-991 430.50 g/mol Anthracenone, bis-pyridinylmethyl Kv7/KCNQ potassium channels ~4.8
N-Methyl-N-(4-pyridinylmethyl)amine 122.16 g/mol Secondary amine, pyridine Synthetic intermediate ~0.9
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine 283.34 g/mol Thiazole, methoxyphenyl, pyridinylamine Unreported ~2.5

Research Findings and Implications

  • Structural Influence on Activity : The thioether in this compound likely enhances membrane permeability compared to oxygen-linked analogs, while the pyridine moiety may facilitate interactions with metal ions or acidic residues in biological targets.
  • Hypothetical Targets : Based on XE-991’s activity, this compound could modulate ion channels or enzymes requiring aromatic stacking or sulfur participation.
  • Synthetic Challenges : Thioether formation may require controlled conditions to avoid oxidation, as seen in related thiazole syntheses .

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